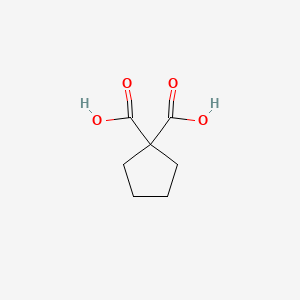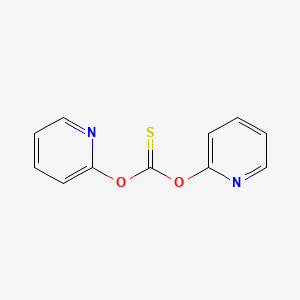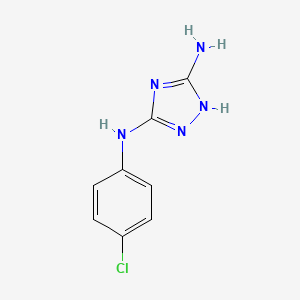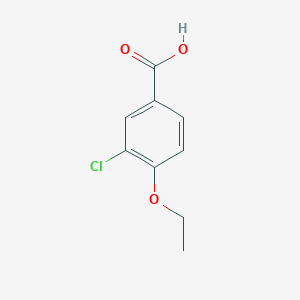
Cyclopentane-1,1-dicarboxylic acid
Übersicht
Beschreibung
Cyclopentane-1,1-dicarboxylic acid is an organic compound . It has been used in the preparation of bis (Amino Acid) derivatives as inhibitors of human immunodeficiency virus replication and use for treatment of HIV infection .
Synthesis Analysis
The synthesis of Cyclopentane-1,1-dicarboxylic acid involves several procedures . One successful multi-step synthesis includes the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone (4-HCP), a highly improved isomerization of 4-HCP into cyclopentane-1,3-dione (CPDO) using the Ru Shvo catalyst, conversion of CPDO into cyclopentane-1,3-dioxime (CPDX), and a mild oxime hydrogenation of CPDX over Rh/C to afford the desired CPDA .Molecular Structure Analysis
The molecular structure of Cyclopentane-1,1-dicarboxylic acid is represented by the Inchi Code: 1S/C7H10O4/c8-5 (9)7 (6 (10)11)3-1-2-4-7/h1-4H2, (H,8,9) (H,10,11) and the Inchi key is YZFOGXKZTWZVFN-UHFFFAOYSA-N . The molecular weight is 158.15 .Physical And Chemical Properties Analysis
Cyclopentane-1,1-dicarboxylic acid is a solid at room temperature . It has a molecular weight of 158.15 .Wissenschaftliche Forschungsanwendungen
1. Carboxylic Acid Isostere
Cyclopentane-1,3-diones, closely related to cyclopentane-1,1-dicarboxylic acid, are investigated as novel isosteres for the carboxylic acid functional group. They exhibit similar acidity to carboxylic acids and are used in drug design, such as thromboxane A2 receptor antagonists, showing effective substitution for the carboxylic acid group (Ballatore et al., 2011).
2. Catalysis and Carboxylation
Cyclopentane and similar cyclic alkanes can be carboxylated to carboxylic acids using vanadium catalysts. This transformation is part of a single-pot process under mild conditions, showing the potential of cyclopentane-1,1-dicarboxylic acid in catalytic synthesis (Reis et al., 2005).
3. Metal Ion Complexes
Cyclopentane-1,1-dicarboxylic acid forms stoichiometric complexes with bivalent metal ions like Cu2+, Ni2+, Zn2+, and Co2+. These complexes are studied for their stability and affinity, offering insights into the interaction between cyclopentane derivatives and metal ions (Roletto et al., 1972).
4. Cyclopentane Derivatives in Enzymatic Synthesis Inhibition
Derivatives of cyclopentane, like 1-amino-cyclopentane carboxylic acid, have shown potential in inhibiting enzymatic synthesis processes, such as S-adenosyl-L-methionine by ATP:L-methionine S-adenosyltransferase. This suggests the role of cyclopentane derivatives in exploring enzyme function and inhibition (Coulter et al., 1974).
Safety And Hazards
The safety data sheet for Cyclopentane-1,1-dicarboxylic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Eigenschaften
IUPAC Name |
cyclopentane-1,1-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-5(9)7(6(10)11)3-1-2-4-7/h1-4H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFOGXKZTWZVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901708 | |
| Record name | NoName_846 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentane-1,1-dicarboxylic acid | |
CAS RN |
5802-65-3 | |
| Record name | 5802-65-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Three carboxylate silver(I) complexes, [Ag(fbc)]n, (1), [Ag2(cpd)]n (2) and [Ag2(idc)]n (3), were prepared and characterized by X‐ray single crystal analysis, where fbcH is 4‐…
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)
![(2E)-4-[(3-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361454.png)







![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1361481.png)

![(2E)-3-{N-[4-(5-methylbenzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1361484.png)